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Compound of Interest

Compound Name: JNJ-1930942

Cat. No.: B608207 Get Quote

Technical Support Center: JNJ-1930942
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

brain penetrance and pharmacokinetics of JNJ-1930942.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-1930942 and what is its mechanism of action?

JNJ-1930942 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine

receptor (nAChR).[1][2] It does not act on α4β2, α3β4 nAChRs, or the related 5-HT3A channel.

[2] Its primary mechanism involves enhancing the receptor's response to agonists like

acetylcholine and choline by altering the receptor's desensitization characteristics.[2][3] This

potentiation leads to an increase in the peak and net charge response to these agonists.[2][3]

Q2: Does JNJ-1930942 cross the blood-brain barrier?

Yes, JNJ-1930942 is a blood-brain barrier (BBB) penetrant compound.[1] Preclinical studies in

Swiss mice have demonstrated that after subcutaneous administration, mean brain levels are

rapidly in equilibrium with mean plasma levels.[4]

Q3: What are the known pharmacokinetic parameters of JNJ-1930942 in preclinical models?
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Pharmacokinetic data from a study in Swiss mice following a single subcutaneous

administration of 40 mg/kg JNJ-1930942 is summarized below.

Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of JNJ-1930942 in Swiss Mice

Parameter Plasma Brain

Maximum Concentration

(Cmax)
5920 ng/mL 1913 ng/g

Time to Cmax (Tmax) 0.5 hours 0.5 hours

Half-life (t1/2) 2.0 hours 2.0 hours

Brain-to-Plasma Ratio (AUC-

based)
~1 N/A

Data sourced from a study involving subcutaneous administration of 40 mg/kg JNJ-1930942 to

Swiss mice.[4]

Troubleshooting Guide
Issue: Inconsistent or lower-than-expected brain concentrations in animal studies.

Verify Compound Stability and Formulation: Ensure JNJ-1930942 is properly stored and the

formulation is appropriate for the chosen route of administration. The vehicle used in some in

vivo studies was a Captisol/PVP solution.[4]

Route of Administration: The provided pharmacokinetic data is based on subcutaneous

administration.[4] Different routes (e.g., oral, intravenous) will significantly alter the

pharmacokinetic profile.

Animal Strain and Species Differences: Pharmacokinetics can vary between different mouse

strains and other animal species. The reference data was obtained in Swiss mice.[4]

Metabolism: Investigate potential species-specific differences in the metabolism of JNJ-
1930942.
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Assay Sensitivity and Specificity: Confirm that the bioanalytical method used to quantify JNJ-
1930942 in brain and plasma is validated for sensitivity, specificity, and linearity.

Issue: Lack of efficacy in in vivo models despite confirmed brain penetrance.

Target Engagement: Confirm that the achieved brain concentrations are sufficient to engage

the α7 nAChR. The in vivo efficacy in reversing auditory gating deficits was observed at

doses of 2.5, 10, and 40 mg/kg.[4]

Pharmacodynamic Readouts: Ensure that the chosen pharmacodynamic endpoints are

sensitive to the modulation of the α7 nAChR. In vitro, JNJ-1930942 has been shown to

enhance choline-evoked increases in intracellular Ca2+ levels.[2]

Disease Model Relevance: The selected animal model should have a clear link to the α7

nAChR pathway. JNJ-1930942 has shown efficacy in a genetically based auditory gating

deficit model in DBA/2 mice.[2]

Experimental Protocols & Methodologies
Pharmacokinetic Analysis in Swiss Mice

Animal Model: Swiss mice.[4]

Dosing: A single subcutaneous administration of 40 mg/kg JNJ-1930942.[4]

Sample Collection: Plasma and brain tissue were collected at various time points post-

administration.

Bioanalysis: Drug concentrations in plasma and brain homogenates were determined using

a validated bioanalytical method (specific details would be found in the original publication).

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and half-life were

calculated from the concentration-time profiles. The brain-to-plasma ratio was calculated

based on the area under the curve (AUC).[4]

Visualizations
Signaling Pathway of JNJ-1930942
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Caption: Mechanism of action of JNJ-1930942 as a positive allosteric modulator of the α7

nAChR.
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Caption: Workflow for assessing the pharmacokinetics and brain penetrance of JNJ-1930942.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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